Synthesis, Characterization, and Metabolic Profiling of Ethyl 4-Nitrophenyl Phosphoramidate Surrogates
Synthesis, Characterization, and Metabolic Profiling of Ethyl 4-Nitrophenyl Phosphoramidate Surrogates
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper
Executive Summary
The rational design of medical countermeasures against organophosphate (OP) nerve agents requires safe, structurally analogous simulants. Ethyl 4-nitrophenyl phosphoramidate (ENPP) and its N,N -dimethylated derivative, Ethyl (4-nitrophenyl) dimethylphosphoramidate (NEDPA) , serve as critical non-volatile surrogates for the chemical warfare agent Tabun (GA)[1]. By replacing the highly toxic cyanide leaving group of Tabun with a 4-nitrophenolate moiety, researchers can safely evaluate acetylcholinesterase (AChE) inhibition, enzymatic bioscavenging, and metabolic degradation pathways without requiring high-containment facilities[2].
This technical guide provides a comprehensive, self-validating methodology for the synthesis of NEDPA, detailing the mechanistic causality behind each experimental parameter, followed by its analytical characterization and toxicological profiling.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of NEDPA relies on the sequential, regioselective substitution of phosphorus oxychloride ( POCl3 ) or commercially available ethyl phosphorodichloridate. The central phosphorus atom in these precursors is highly electrophilic. The retrosynthetic disconnection of the P–O(Aryl) bond leads to 4-nitrophenol and ethyl N,N -dimethylphosphoramidochloridate. Further disconnection of the P–N bond traces back to ethyl phosphorodichloridate and dimethylamine.
The critical challenge in this workflow is regioselectivity . Because the first chloride displacement significantly alters the electron density of the phosphorus center, temperature modulation is the primary kinetic control mechanism used to prevent over-substitution (e.g., the formation of undesired diamides or tri-substituted phosphates).
Caption: Reaction workflow for the regioselective synthesis of NEDPA via sequential nucleophilic substitutions.
Experimental Workflow: Synthesis of NEDPA
The following protocol outlines the synthesis of NEDPA based on established procedures utilized in targeted metabolomics and surrogate development[3],[4].
Step 1: Regioselective Amination of Ethyl Phosphorodichloridate
Objective: Synthesize the intermediate ethyl N,N-dimethylphosphoramidochloridate.
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Preparation: To a flame-dried Schlenk flask purged with argon, dissolve ethyl phosphorodichloridate (1.0 equiv) in anhydrous dichloromethane (DCM).
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Cryogenic Control: Cool the solution to -78 °C using a dry ice/acetone bath.
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Causality: The first P–Cl bond is exceptionally electrophilic. Cryogenic temperatures are mandatory to kinetically trap the mono-substituted product and suppress the formation of the undesired diamide byproduct.
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Nucleophilic Addition: Add a solution of dimethylamine (1.0 equiv) and triethylamine ( Et3N , 1.05 equiv) in DCM dropwise over 30 minutes.
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Causality: Et3N acts as a proton scavenger. It drives the reaction forward by precipitating as Et3N⋅HCl , providing a self-validating visual confirmation of reaction progress.
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Maturation: Stir the mixture for 2 hours at -78 °C, then allow it to slowly warm to 0 °C.
Step 2: Dearylative Coupling with 4-Nitrophenol
Objective: Convert the intermediate to the final target, Ethyl (4-nitrophenyl) dimethylphosphoramidate (NEDPA).
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Re-cooling: Without isolating the highly reactive intermediate, re-cool the reaction mixture to 0 °C.
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Coupling: Add a pre-mixed solution of 4-nitrophenol (1.0 equiv) and Et3N (1.1 equiv) in DCM dropwise.
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Causality: The electron-donating dimethylamino group installed in Step 1 reduces the overall electrophilicity of the phosphorus center. Therefore, the addition of the sterically bulky and less nucleophilic 4-nitrophenolate requires warming the reaction to room temperature (25 °C) for 12 hours to achieve full conversion.
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Self-Validating Observation: The intense yellow color of the free 4-nitrophenolate anion in solution will gradually dissipate as it covalently binds to the phosphorus center, yielding a colorless to pale-yellow suspension.
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Workup: Filter the suspension to remove the accumulated Et3N⋅HCl salts. Wash the organic filtrate with saturated aqueous NaHCO3 to remove any unreacted 4-nitrophenol, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) if necessary.
Analytical Characterization
Rigorous characterization is required to confirm the integrity of the P–O–Aryl linkage and the absence of phosphorochloridate precursors, which could skew toxicological assays. The quantitative data is summarized below[5].
| Parameter | Analytical Observation | Diagnostic Significance |
| 1 H NMR (400 MHz, CDCl3 ) | δ 8.25 (d, 2H), 7.35 (d, 2H), 4.20 (dq, 2H), 2.75 (d, 6H), 1.35 (t, 3H) | Confirms the para-substituted nitrophenyl ring and the N -methyl doublets split by phosphorus coupling ( 3JHP ). |
| 13 C NMR (100 MHz, CDCl3 ) | δ 155.0, 144.5, 125.5, 120.5, 64.0, 36.5, 16.0 | Validates the carbon skeleton; doublet splitting is observed for carbons adjacent to the phosphorus atom. |
| 31 P NMR (162 MHz, CDCl3 ) | δ +5.8 ppm | The definitive marker for the phosphoramidate core, distinguishing it from phosphorochloridate precursors ( ∼ +15 ppm)[5]. |
| HRMS (ESI-TOF) | [M+H]+ m/z calc. for C10H16N2O5P : 275.0797, found: 275.0792 | Confirms the exact mass and molecular formula of the synthesized NEDPA surrogate. |
Toxicological Profiling & Degradation Kinetics
Understanding the metabolic and hydrolytic fate of NEDPA is crucial for its application as a Tabun surrogate in drug discovery.
Enzymatic Biotransformation (CYP450)
In human liver microsomes (HLMs), NEDPA undergoes rapid biotransformation. Recent targeted metabolomics studies have demonstrated that Cytochrome P450 enzymes, specifically CYP2C9 , act as natural bioscavengers[6]. CYP2C9 facilitates the dearylation of the OP core, cleaving the P–O(Aryl) bond to release 4-nitrophenol, thereby detoxifying the molecule and preventing downstream AChE inhibition[7].
Alkaline Hydrolysis & Pentacoordinated Intermediates
The degradation of NEDPA under basic conditions reveals complex kinetics. UV-Vis and NMR monitoring of the alkaline hydrolysis of NEDPA demonstrates that the reaction completes in under 45 minutes at 60 °C[8]. Strikingly, 31 P NMR and HMBC correlation studies have confirmed the formation of a stable pentacoordinated intermediate during this process[8]. The mechanism proceeds via the nucleophilic addition of a hydroxyl ion to the phosphorus center, followed by the delayed elimination of the 4-nitrophenolate leaving group.
Caption: Metabolic and hydrolytic degradation pathways of NEDPA involving CYP2C9 and alkaline esterases.
References
- Meek, E. C., et al. "Synthesis and in vitro and in vivo inhibition potencies of highly relevant nerve agent surrogates." Toxicological Sciences, 126(2), 525–533 (2012).
- "Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes." Metabolites, 13(4), 495 (2023).
- "Human CYP2C9 Metabolism of Organophosphorus Pesticides and Nerve Agent Surrog
- "Neutralização nucleofílica de um simulante do agente de guerra Tabun." Universidade Federal do Paraná (UFPR)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Human CYP2C9 Metabolism of Organophosphorus Pesticides and Nerve Agent Surrogates [mdpi.com]
- 8. Neutralização nucleofílica de um simulante do agente de guerra Tabun [acervodigital.ufpr.br]
